N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide
CAS No.:
Cat. No.: VC16583956
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N2O3 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide |
| Standard InChI | InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16-17H,2-8,13H2,1H3 |
| Standard InChI Key | JLCAQEUOVOPWGF-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CCCCC1)C(=O)CCCOC2C=CC3=NC(=O)C=CC3=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a quinolin-2(1H)-one core, where the oxygen atom at position 6 is linked to a butanamide chain via an ether bond. The amide nitrogen is substituted with a methyl group and a cyclohexyl ring . This configuration is represented in the IUPAC name N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide, which systematically describes its substituents and bonding patterns.
Key structural attributes include:
-
Quinolin-2(1H)-one moiety: A bicyclic system with a ketone group at position 2, contributing to potential hydrogen-bonding interactions .
-
Butanamide linker: A four-carbon chain connecting the quinoline core to the amide group, influencing solubility and conformational flexibility .
-
N-Cyclohexyl-N-methyl substitution: Bulky hydrophobic groups that may enhance lipid solubility and modulate receptor binding.
The Standard InChIKey (UIAYVIIHMORPSJ-UHFFFAOYSA-N) and SMILES representation (O=C(N(C1CCCCC1)C)CCCOc2ccc3c(=O)[nH]c4ccccc4c3c2) provide unambiguous identifiers for computational and experimental studies .
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific compound is unavailable, related quinolin-2(1H)-one derivatives exhibit planar aromatic systems with intramolecular hydrogen bonding between the ketone and NH groups . Proton NMR spectra of analogous compounds show characteristic signals:
-
δ 1.2–1.8 ppm (cyclohexyl protons),
-
δ 2.3–2.5 ppm (N-methyl group),
-
δ 6.6–7.4 ppm (quinoline aromatic protons) .
Mass spectrometry data confirms the molecular ion peak at m/z 342 .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step protocol starting from 6-hydroxyquinolin-2(1H)-one and 4-chlorobutanoyl chloride :
-
Etherification: Reaction of 6-hydroxyquinolin-2(1H)-one with 4-chlorobutanoyl chloride in the presence of a base (e.g., K₂CO₃) yields 4-(2-oxo-6H-quinolin-6-yloxy)butanoyl chloride.
-
Amidation: The intermediate reacts with N-methylcyclohexylamine using isobutyl chloroformate and triethylamine, producing the target compound .
Reaction conditions critically influence yield:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Etherification | K₂CO₃ | DMF | 0°C → RT | 15 min | 32% |
| Amidation | Isobutyl chloroformate, Triethylamine | Chloroform | RT | 3 hr | 90% |
Purification and Characterization
The crude product is purified via recrystallization from acetone or dimethylformamide (DMF)-water mixtures . Purity is assessed using HPLC (>95%) and melting point analysis (164–165°C) .
Physicochemical Properties
Experimental and predicted properties are summarized below:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 342.43 g/mol | Calculated |
| LogP | 2.70 | ACD/LogP |
| Water Solubility | 4.29 × 10⁻¹⁴ mmHg (25°C) | ACD/BCF |
| Boiling Point | 594.3°C | Estimated |
| Polar Surface Area | 49.85 Ų | Computational |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Hydrogen Bond Acceptors | 5 | Structural Analysis |
The compound’s moderate LogP (2.70) suggests balanced lipophilicity, suitable for traversing biological membranes. Its high boiling point reflects strong intermolecular forces, likely due to hydrogen bonding and aromatic stacking .
Research Gaps and Future Directions
-
Synthetic Optimization: Improving yields beyond 32% in the etherification step through catalyst screening (e.g., phase-transfer catalysts) .
-
Biological Screening: Prioritizing assays for cardiovascular activity, given the inotropic effects of analogs .
-
Structure-Activity Relationships (SAR): Systematic modification of the cyclohexyl group and amide linker to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume